N-Boc-5-羟基吲哚

描述

N-Boc-5-Hydroxyindoline, also known as Boc-hydroxyindoline, is a synthetic organic compound with a wide range of applications. It is a versatile building block for organic synthesis and has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, peptides, and amino acids. It is also used as a reagent in peptide synthesis and as a catalyst in organic reactions. It has been used in the synthesis of biologically active compounds and in the development of new drugs.

科学研究应用

α7尼古丁受体反应的增强作用

- 5-羟基吲哚,与N-Boc-5-羟基吲哚密切相关,已被发现能增强α7尼古丁乙酰胆碱受体介导的反应。这在表达人类α7 nAChRs的哺乳动物细胞和人类神经母细胞瘤细胞中都有明显体现。这种增强包括α7 nAChRs对乙酰胆碱的作用的增加效力和效果(Zwart et al., 2002)。

在生物系统中作为光学探针的实用性

- 5-羟基吲哚,与N-Boc-5-羟基吲哚在结构上相似,已证明在生物系统中作为光学探针具有实用性。其荧光各向异性作为一个有价值的参数,用于估计磷脂和蛋白质结合特性的相变温度(Sengupta et al., 2001)。

羟基吲哚酮的合成

- 对N-Boc吲哚的研究,包括类似N-Boc-5-羟基吲哚的化合物,已经导致合成2-羟基吲哚酮-3-酮的方法的发展,这是一类具有潜在药用价值的化合物。这种合成涉及钌催化的氧化去芳构化-羟基化(Zhou et al., 2020)。

固相肽合成

- 受N-Boc保护的肽,其中可能包括N-Boc-5-羟基吲哚的衍生物,已被用于固相肽合成。这个过程涉及利用特定的连接剂和保护方案来生成受保护的肽片段(Rabanal et al., 1992)。

氨甲基四氢异喹啉的合成

- 源自N-Boc-5-羟基吲哚的化合物已被用于合成取代氨甲基四氢异喹啉,这个过程涉及N-Boc四氢异喹啉醛的还原胺化。这些化合物在药物化学中有潜在应用(Fray et al., 2006)。

作用机制

Target of Action

N-Boc-5-Hydroxyindoline, also known as CAS 170147-76-9 , is a biochemical compound that primarily targets L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contraction of smooth muscle cells, thereby influencing gut motility .

Mode of Action

The compound interacts with its targets by accelerating gut contractility . This interaction results in significant changes in the functionality of the L-type calcium channels, leading to an increase in serotonin production .

Biochemical Pathways

The primary biochemical pathway affected by N-Boc-5-Hydroxyindoline involves the conversion of dietary or drug substrates into small bioactive molecules . This process is facilitated by a wide variety of gut bacteria that metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .

Result of Action

The action of N-Boc-5-Hydroxyindoline results in a significant acceleration of the total gut transit time (TGTT) . This is primarily due to the compound’s stimulatory effect on gut contractility via activation of L-type calcium channels . Additionally, the compound’s action on a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .

Action Environment

The action, efficacy, and stability of N-Boc-5-Hydroxyindoline can be influenced by various environmental factors. For instance, the production of 5-HI, a metabolite of the compound, is inhibited upon pH reduction in in vitro studies . .

属性

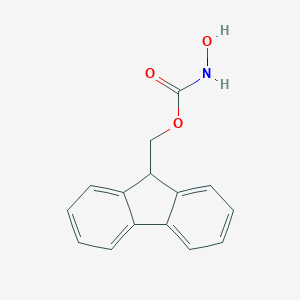

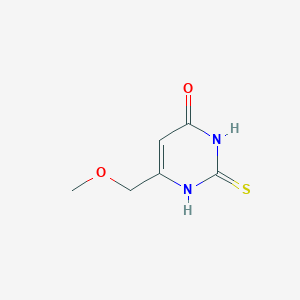

IUPAC Name |

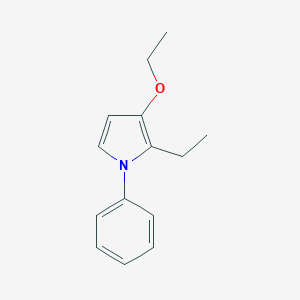

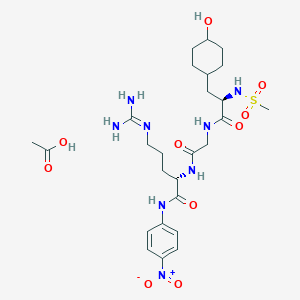

tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-5,8,15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEDNSDALWZCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443130 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170147-76-9 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)